Pan‑PHD Inhibition Profile: Balanced Sub‑100 nM Potency Across PHD1, PHD2, and PHD3
HIF-PHD-IN-2 (compound 25) inhibits all three PHD isoforms with IC₅₀ values below 100 nM, demonstrating a balanced pan‑PHD inhibition profile . In contrast, roxadustat (FG‑4592) exhibits IC₅₀ values of 1.4 µM (PHD1), 1.26 µM (PHD2), and 1.32 µM (PHD3) , while molidustat (BAY 85‑3934) shows IC₅₀ values of 480 nM (PHD1), 280 nM (PHD2), and 450 nM (PHD3) . This translates to a ≥4.8‑fold greater potency for HIF-PHD-IN-2 over molidustat and ≥12.6‑fold over roxadustat when considering the least potent isoform.
| Evidence Dimension | PHD isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | PHD1 <100 nM; PHD2 <100 nM; PHD3 <100 nM |
| Comparator Or Baseline | Roxadustat: PHD1 1.4 µM, PHD2 1.26 µM, PHD3 1.32 µM. Molidustat: PHD1 480 nM, PHD2 280 nM, PHD3 450 nM. |
| Quantified Difference | ≥4.8‑fold (vs molidustat PHD1); ≥12.6‑fold (vs roxadustat PHD1) |
| Conditions | Cell‑free enzymatic assays; values derived from independent published studies and vendor specifications. |
Why This Matters
Higher potency reduces compound consumption and minimizes off‑target effects at lower working concentrations, enhancing experimental economy and reproducibility.
